1,2-Difluoro-1-iodohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-1-iodohex-1-ene is an organofluorine compound with the molecular formula C6H9F2I. It is characterized by the presence of both fluorine and iodine atoms attached to a hexene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-1-iodohex-1-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-1-yne with iodine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the addition of halogens to the carbon-carbon triple bond, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-1-iodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or carbonyl compounds.
Reduction: Formation of alkanes or alcohols
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-1-iodohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of novel pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,2-difluoro-1-iodohex-1-ene involves its interaction with molecular targets through its reactive halogen atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodohex-1-ene: Similar structure but lacks fluorine atoms.
1,2-Difluoroethylene: Contains fluorine atoms but lacks the iodine atom and hexene backbone.
1-Iodo-2-fluoroethane: Contains both iodine and fluorine atoms but has a shorter carbon chain
Uniqueness
The combination of these halogens can enhance the compound’s stability, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
113246-52-9 |
---|---|
Molekularformel |
C6H9F2I |
Molekulargewicht |
246.04 g/mol |
IUPAC-Name |
1,2-difluoro-1-iodohex-1-ene |
InChI |
InChI=1S/C6H9F2I/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3 |
InChI-Schlüssel |
LWLQXFVNNPZFEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.